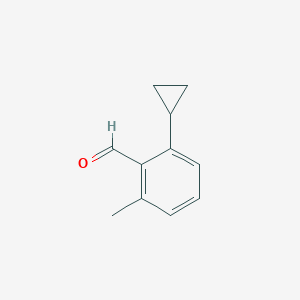
(2-bromoimidazol-1-yl) N-methyl-N-phenylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-bromoimidazol-1-yl) N-methyl-N-phenylcarbamate is a compound that features a unique combination of functional groups, including a carbamate, a bromine-substituted imidazole, and a phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-bromoimidazol-1-yl) N-methyl-N-phenylcarbamate typically involves the reaction of methyl-phenyl-carbamic acid chloride with 2-bromo-imidazole in the presence of a base such as triethylamine. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or tetrahydrofuran. The reaction conditions are generally mild, with temperatures maintained at room temperature to slightly elevated levels to ensure the stability of the reactants and products.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
(2-bromoimidazol-1-yl) N-methyl-N-phenylcarbamate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the imidazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The imidazole ring can participate in redox reactions, leading to the formation of different oxidation states.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiocyanate, and various amines. Conditions typically involve the use of polar aprotic solvents and mild heating.
Oxidation and Reduction: Reagents such as hydrogen peroxide, sodium borohydride, and other oxidizing or reducing agents are used under controlled conditions.
Hydrolysis: Acidic or basic aqueous solutions are employed, with reaction temperatures ranging from room temperature to reflux conditions.
Major Products Formed
Substitution Reactions: Products include substituted imidazole derivatives with various functional groups replacing the bromine atom.
Oxidation and Reduction: Products include different oxidation states of the imidazole ring, such as imidazolium salts or reduced imidazole derivatives.
Hydrolysis: Products include the corresponding amine and carboxylic acid from the hydrolysis of the carbamate group.
Wissenschaftliche Forschungsanwendungen
(2-bromoimidazol-1-yl) N-methyl-N-phenylcarbamate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of (2-bromoimidazol-1-yl) N-methyl-N-phenylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine-substituted imidazole ring can form covalent or non-covalent interactions with these targets, leading to inhibition or activation of their biological functions. The carbamate group may also play a role in modulating the compound’s activity by influencing its binding affinity and stability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl-phenyl-carbamic Acid Imidazol-1-yl Ester: Lacks the bromine substitution, which may result in different reactivity and biological activity.
Phenyl-carbamic Acid 2-bromo-imidazol-1-yl Ester: Lacks the methyl group, which may affect its solubility and pharmacokinetic properties.
Methyl-phenyl-carbamic Acid 2-chloro-imidazol-1-yl Ester: Substitutes chlorine for bromine, which may lead to differences in reactivity and biological effects.
Uniqueness
(2-bromoimidazol-1-yl) N-methyl-N-phenylcarbamate is unique due to the presence of the bromine atom on the imidazole ring, which can significantly influence its chemical reactivity and biological activity. This substitution can enhance its potential as a versatile intermediate in organic synthesis and as a candidate for drug development.
Eigenschaften
Molekularformel |
C11H10BrN3O2 |
|---|---|
Molekulargewicht |
296.12 g/mol |
IUPAC-Name |
(2-bromoimidazol-1-yl) N-methyl-N-phenylcarbamate |
InChI |
InChI=1S/C11H10BrN3O2/c1-14(9-5-3-2-4-6-9)11(16)17-15-8-7-13-10(15)12/h2-8H,1H3 |
InChI-Schlüssel |
VSHSFRHPPNOGQU-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C1=CC=CC=C1)C(=O)ON2C=CN=C2Br |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-(2-Hydroxyethylamino)-5-methyl-3-phenyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B8272072.png)
![Ethyl 2-(5-fluorobenzo[b]thiophen-2-yl)ethylcarbamate](/img/structure/B8272097.png)








![2-Oxazolidinone, 3-[(2S,3R)-3-hydroxy-2-methoxy-3-[4-[2-(5-methyl-2-phenyl-4-oxazolyl)ethoxy]benzo[b]thien-7-yl]-1-oxopropyl]-4-(phenylmethyl)-, (4S)-](/img/structure/B8272142.png)
